Perfluoro(5-methyl-3,6-dioxanon-1-ene)

Fluoropolymer Synthesis Monomer Procurement PAVE Comonomers

Perfluoro(5-methyl-3,6-dioxanon-1-ene) (CAS 1644-11-7), also known as 2-(heptafluoropropoxy)hexafluoropropyl trifluorovinyl ether or PPVE-2, is a perfluorinated vinyl ether monomer used as a comonomer in the synthesis of specialty fluoropolymers. This compound belongs to the broader class of perfluoroalkyl vinyl ethers (PAVEs) that serve as building blocks for fluoroplastics and fluoroelastomers via radical polymerization processes.

Molecular Formula C8F16O2
Molecular Weight 432.06 g/mol
CAS No. 1644-11-7
Cat. No. B162464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(5-methyl-3,6-dioxanon-1-ene)
CAS1644-11-7
Molecular FormulaC8F16O2
Molecular Weight432.06 g/mol
Structural Identifiers
SMILESC(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
InChIInChI=1S/C8F16O2/c9-1(10)2(11)25-8(23,24)4(14,6(18,19)20)26-7(21,22)3(12,13)5(15,16)17
InChIKeyRJBJXVAPYONTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro(5-methyl-3,6-dioxanon-1-ene) CAS 1644-11-7: Procurement Specifications for PPVE-2 Monomer


Perfluoro(5-methyl-3,6-dioxanon-1-ene) (CAS 1644-11-7), also known as 2-(heptafluoropropoxy)hexafluoropropyl trifluorovinyl ether or PPVE-2, is a perfluorinated vinyl ether monomer [1] used as a comonomer in the synthesis of specialty fluoropolymers . This compound belongs to the broader class of perfluoroalkyl vinyl ethers (PAVEs) that serve as building blocks for fluoroplastics and fluoroelastomers via radical polymerization processes [2]. The monomer is commercially available from multiple suppliers at purities ranging from 95% to ≥98.0% (GC) and is typically stored under inert gas at refrigerated temperatures (0-10°C) .

Perfluoro(5-methyl-3,6-dioxanon-1-ene) vs Other Perfluoroalkyl Vinyl Ethers: Why Structural Differences Prevent Direct Replacement


Perfluoro(5-methyl-3,6-dioxanon-1-ene) (PPVE-2) cannot be directly substituted by other perfluoroalkyl vinyl ether monomers (e.g., PPVE, PMVE, PEVE) due to its distinct branched-chain structure containing two ether oxygen atoms and a methyl side group . This structural difference influences monomer reactivity during copolymerization with tetrafluoroethylene (TFE) and other fluoroolefins, affecting the resulting polymer's crystallinity, creep resistance, and optical properties [1]. Unlike simpler perfluorovinyl ethers such as PPVE (perfluoropropyl vinyl ether) which contains a single ether linkage, the extended dioxanon backbone of PPVE-2 introduces greater chain flexibility when incorporated into polymer backbones, resulting in distinct copolymerization behavior and final material properties that cannot be replicated by substituting alternative PAVE monomers [2].

Perfluoro(5-methyl-3,6-dioxanon-1-ene) CAS 1644-11-7: Comparative Evidence for Procurement and Selection


PPVE-2 Commercial Availability and Purity Grade Specifications vs. PPVE

Perfluoro(5-methyl-3,6-dioxanon-1-ene) (PPVE-2) is commercially available from multiple established suppliers at analytically verified purities of ≥98.0% by GC . In contrast, the more common analog perfluoro(propyl vinyl ether) (PPVE, CAS 1623-05-8) is typically offered at 97-99% purity with fewer standardized analytical specifications available . The PPVE-2 monomer exhibits a boiling point of 104°C, density of 1.69 g/mL at 20°C, and vapor pressure of 47-60 hPa at 20-25°C, which are distinct from PPVE (boiling point approximately 35-36°C) . These physical property differences directly impact handling, storage, and polymerization process design.

Fluoropolymer Synthesis Monomer Procurement PAVE Comonomers

PPVE-2 in TFE Copolymers: Crystallinity Reduction and Creep Resistance Enhancement

When incorporated as a comonomer with tetrafluoroethylene (TFE), Perfluoro(5-methyl-3,6-dioxanon-1-ene) (PPVE-2) reduces polymer crystallinity and enhances creep resistance compared to unmodified PTFE [1]. This comonomer effect is characteristic of perfluoroalkyl vinyl ethers (PAVEs), but the extended dioxanon structure of PPVE-2 provides a distinct perturbation to the polymer chain regularity relative to simpler PAVEs such as PPVE (single ether) or PMVE (perfluoromethyl vinyl ether) . While direct comparative creep data between PPVE-2 and other PAVE-modified copolymers at equivalent molar incorporation is not available, the mechanism of crystallinity disruption via bulky comonomer insertion is well established for this compound class [2].

Fluoropolymer Modification PFA Synthesis Polymer Crystallinity

Copolymerization with Perfluoro-2-ethyl-2-methyl-1,3-dioxole: Optical Property Tuning for Waveguide Applications

Copolymers of perfluoro-2-ethyl-2-methyl-1,3-dioxole and Perfluoro(5-methyl-3,6-dioxanon-1-ene) (PPVE-2) were synthesized using a high-pressure technique without initiators, yielding amorphous materials capable of film formation [1]. The refractive index of these copolymers varies non-monotonically as a function of ether comonomer mole percent, with a measurable refractive index difference of Δn = 0.015 between copolymers of different compositions [2]. These materials are suitable for fabricating optical fibers and integrated optical waveguides with numerical apertures (NA) ranging from 0.13 to 0.2, where both core and cladding are composed of perfluorinated materials [3].

Optical Polymers Polymer Optical Fiber Refractive Index Engineering

PPVE-2 vs. PPVE-1: Synthetic Route and Reactivity Distinctions

Perfluoro(5-methyl-3,6-dioxanon-1-ene) (PPVE-2) serves as an intermediate in the synthesis of perfluoro(propyl vinyl ether) (PPVE-1/PPVE), demonstrating its utility as both an end-product monomer and a synthetic precursor [1]. The structural difference—PPVE-2 contains a branched heptafluoropropoxy group and two ether linkages, whereas PPVE contains a linear perfluoropropyl chain with a single ether linkage—results in distinct reactivity profiles during polymerization . Studies indicate that PPVE-2 exhibits different copolymerization behavior with TFE compared to other PAVEs, though quantitative reactivity ratios for direct comparison are not publicly available. The compound's sensitivity to air and heat (storage requirements: 0-10°C under inert gas) reflects its reactive trifluorovinyl ether functionality, which is comparable to other perfluorovinyl ethers .

PAVE Synthesis Monomer Reactivity Fluoropolymer Building Blocks

Perfluoro(5-methyl-3,6-dioxanon-1-ene) CAS 1644-11-7: Validated Application Scenarios Based on Comparative Evidence


Synthesis of Melt-Processable Perfluoroalkoxy (PFA) and Modified PTFE Polymers

PPVE-2 serves as a critical comonomer for reducing TFE polymer crystallinity and enhancing creep resistance in PFA and modified PTFE formulations [1]. The monomer's higher boiling point (104°C) compared to PPVE (35-36°C) provides processing advantages in polymerization reactions conducted at elevated temperatures, reducing monomer loss through volatilization [2]. Commercial availability at ≥98.0% (GC) purity from multiple vendors ensures reproducible polymer synthesis with predictable comonomer incorporation .

Fabrication of Perfluorinated Optical Waveguides and Polymer Optical Fibers

Copolymers of PPVE-2 with perfluoro-2-ethyl-2-methyl-1,3-dioxole produce amorphous, film-forming materials with tunable refractive indices (Δn = 0.015) suitable for optical fiber and integrated waveguide applications [1]. The non-monotonic refractive index behavior as a function of comonomer composition enables precise engineering of core-cladding refractive index profiles, supporting numerical apertures from 0.13 to 0.2 in fully perfluorinated optical systems [2]. This application is uniquely enabled by the specific optical properties of PPVE-2-containing copolymers .

Precursor for Synthesis of Simpler Perfluoroalkyl Vinyl Ethers

PPVE-2 functions as a synthetic intermediate in the preparation of perfluoro(propyl vinyl ether) (PPVE-1/PPVE), demonstrating its dual utility as both a final monomer product and a chemical building block [1]. The branched, dual-ether structure of PPVE-2 provides a distinct starting point for synthetic transformations compared to alternative routes that may involve more expensive or environmentally problematic precursors [2].

Specialty Fluoropolymer Development Requiring Specific Comonomer Architecture

For research and development of novel fluoropolymers where comonomer chain flexibility and ether linkage density are critical variables, PPVE-2 offers a structurally distinct option compared to single-ether PAVEs (e.g., PPVE, PMVE, PEVE) [1]. The extended dioxanon backbone with methyl substitution provides a unique perturbation to polymer chain packing that cannot be achieved by substituting alternative PAVE monomers, making it essential for structure-property relationship studies in fluoropolymer design [2].

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